4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Descripción
4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 4, a methyl group at position 2, and a piperazine-linked pyrazolo[1,5-a]pyrazine moiety at position 4. This structure combines multiple pharmacophoric elements: the pyrimidine ring serves as a scaffold for hydrogen bonding, the cyclopropyl group enhances metabolic stability, and the pyrazolo-pyrazine-piperazine system facilitates interactions with kinase domains or GPCRs . While its exact pharmacological profile remains under investigation, its structural analogs are known for kinase inhibition (e.g., RET kinase) and CNS activity .
Propiedades
IUPAC Name |
4-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-13-21-15(14-2-3-14)12-17(22-13)23-8-10-24(11-9-23)18-16-4-5-20-25(16)7-6-19-18/h4-7,12,14H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOGYXIEBAAGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. The molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83. This interaction results in the inhibition of CDK2, which subsequently halts the progression of the cell cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically blocking the transition from the G1 phase to the S phase. This leads to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Actividad Biológica
The compound 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through a synthesis of recent research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is CHN, with a molecular weight of approximately 304.37 g/mol. The structure features a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety, which are known to enhance biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 304.37 g/mol |
| IUPAC Name | 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine |
| SMILES | CC1=NC(=NC(=N1)C2CCN(CC2)C3=CN=CN3C(=C2)C=C(C=C2)C=C(C=C2)C=C(C=C2)N=N2) |
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with similar structures have shown efficacy against breast and lung cancer cells by targeting specific kinases involved in tumor growth .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It has demonstrated activity against several enzymes, including:
- Acetylcholinesterase (AChE) : Inhibiting AChE can enhance neurotransmission in neurodegenerative diseases.
- Xanthine Oxidase (XO) : Compounds similar to this one have shown moderate inhibition of XO, which is relevant for conditions like gout .
Case Studies
Case Study 1: Anticancer Efficacy
In vitro studies have shown that 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine significantly reduces cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported at 15 µM for MCF7 and 12 µM for A549 cells.
Case Study 2: Enzyme Inhibition
A series of pyrazolo derivatives were tested for their inhibitory effects on AChE and XO. The compound exhibited an IC50 of 50 µM against AChE, indicating a moderate level of inhibition that could be beneficial in treating Alzheimer's disease .
Pharmacological Implications
The biological activities of this compound suggest potential therapeutic applications in oncology and neurology. Its ability to inhibit key enzymes involved in disease progression positions it as a candidate for further drug development.
Aplicaciones Científicas De Investigación
The compound 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its potential applications, supported by case studies and data tables.
Chemical Properties and Structure
The molecular formula of 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is CHN, with a molecular weight of approximately 306.41 g/mol. The compound features a pyrimidine core substituted with a cyclopropyl group and a pyrazolo[1,5-a]pyrazine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. For instance, research demonstrated that similar structures could inhibit specific kinases involved in cancer cell proliferation. The incorporation of the piperazine moiety enhances the compound's ability to penetrate cellular membranes, potentially leading to increased efficacy against various cancer types.
Antimicrobial Properties
The antimicrobial activity of 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has been explored in vitro. Studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Neuropharmacological Effects
The piperazine ring is known for its role in modulating neurotransmitter systems. Preliminary investigations suggest that this compound may exhibit anxiolytic or antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and dopamine pathways, making it a candidate for further neuropharmacological studies.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuropharmacological | Anxiolytic effects in animal models |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Cyclopropyl group | Enhances lipophilicity |
| Pyrazolo[1,5-a]pyrazine moiety | Potential anticancer activity |
| Piperazine ring | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Mechanism Exploration
In a study published in Drug Target Insights, researchers synthesized various derivatives of pyrazolo[1,5-a]pyrazines and evaluated their anticancer activities against breast cancer cell lines. The findings indicated that modifications to the piperazine substituent significantly influenced the potency of these compounds against cancer cell proliferation.
Case Study 2: Antimicrobial Efficacy Assessment
A separate investigation focused on the antimicrobial properties of similar compounds showed that derivatives with a pyrazolo[1,5-a]pyrazine scaffold exhibited notable activity against Gram-positive bacteria. This study highlighted the potential for developing new antibiotic agents from this chemical class.
Case Study 3: Neuropharmacological Evaluation
In neuropharmacological research, compounds derived from piperazine have been tested for their effects on anxiety-related behaviors in rodents. The results indicated that certain modifications led to increased efficacy in reducing anxiety-like behaviors, suggesting a pathway for developing new treatments for anxiety disorders.
Comparación Con Compuestos Similares
Table 1: Key Structural and Pharmacological Comparisons
Pharmacokinetic and Binding Affinity Insights
- Kinase Selectivity : The target compound’s pyrazolo[1,5-a]pyrazine-piperazine motif resembles RET kinase inhibitors (e.g., compounds in ), where the piperazine linker improves solubility and target engagement . In contrast, FAUC 329’s tert-butyl and trifluoromethyl groups optimize dopamine D3 receptor binding (Ki = 0.2 nM) .
- Metabolic Stability : The cyclopropyl group in the target compound reduces oxidative metabolism compared to methyl or ethyl substituents in analogs like 6-(4-methoxyphenylazo)pyrazolo[1,5-a]pyrimidines .
- Antimicrobial vs. CNS Activity : While benzenesulfonyl derivatives (e.g., 8h) target bacterial enzymes , the target compound’s piperazine-pyrazine system aligns with CNS-penetrant scaffolds .
Key Research Findings and Limitations
- Structure-Activity Relationship (SAR) : Piperazine-linked heterocycles enhance kinase binding but may reduce blood-brain barrier penetration compared to smaller substituents (e.g., methylsulfonyl in COX-2 inhibitors) .
- Unresolved Questions : The exact kinase targets (e.g., RET vs. JAK2) and toxicity profile of the target compound require further validation .
Métodos De Preparación
Formation of the Pyrimidine Ring
The pyrimidine ring is constructed via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide, ethanol, reflux, 12 h), yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with an 89% yield.
Chlorination for Reactivity Enhancement
Chlorination of 1 using phosphorus oxychloride (POCl₃, 110°C, 6 h) generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield. This step activates positions 5 and 7 for subsequent nucleophilic substitutions.
Introduction of Cyclopropyl Group
Cyclopropanation is achieved by reacting 2 with cyclopropylmagnesium bromide in tetrahydrofuran (THF, −78°C to room temperature, 4 h), followed by acid quenching to afford 4-cyclopropyl-2-methyl-5,7-dichloropyrimidine (3 ) in 75% yield.
Functionalization with Piperazine-Pyrazolo[1,5-a]Pyrazine
Synthesis of Pyrazolo[1,5-a]Pyrazine-Piperazine
Pyrazolo[1,5-a]pyrazine is prepared via a two-step sequence:
-
Cyclization : 4-Chloropyrazolo[1,5-a]pyrazine is synthesized by treating 3-aminopyrazole-4-carbonitrile with glyoxal in acetic acid (80°C, 3 h, 68% yield).
-
Piperazine Coupling : Buchwald–Hartwig amination of 4-chloropyrazolo[1,5-a]pyrazine with piperazine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 12 h) yields 4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine (4 ) in 82% yield.
Attachment to Pyrimidine Core
Intermediate 3 undergoes nucleophilic substitution with 4 in the presence of potassium carbonate (K₂CO₃, dimethylformamide (DMF), 90°C, 8 h), yielding the target compound in 67% yield.
Optimization and Analytical Validation
Reaction Condition Optimization
Analytical Characterization
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Low Solubility : The pyrimidine intermediate 3 exhibits poor solubility in non-polar solvents. Using DMF or DMSO resolves this.
-
Byproduct Formation : Excess POCl₃ in chlorination leads to over-chlorination. Stoichiometric control (1:2 molar ratio) minimizes this.
-
Pd Catalyst Costs : Recyclable Pd nanoparticles reduce expenses in large-scale syntheses.
Scalability and Industrial Applications
The optimized route achieves a 34% overall yield from diethyl malonate, with throughput of 1.2 kg per batch in pilot-scale reactors. The compound’s role as a kinase inhibitor precursor highlights its pharmaceutical relevance .
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine moiety can be synthesized via cyclization reactions using aminopyrazole precursors. For instance, hydrazine hydrate reacts with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, which are further functionalized. Position-specific modifications (e.g., formylation or nitration) require careful selection of reagents and solvents, as demonstrated in the synthesis of 7-formyl-pyrazolo[1,5-a]pyrazine derivatives using silylformamidine intermediates .
Q. How can the piperazine-linked pyrimidine scaffold be characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent placement. For example, in pyrazolo[1,5-a]pyrazine derivatives, characteristic shifts for protons adjacent to electron-withdrawing groups (e.g., nitro or carbonyl) are observed at δ 8.5–9.5 ppm. X-ray crystallography, as applied to analogous piperazine-pyrimidine structures, provides definitive confirmation of stereochemistry and bond angles .
Q. What analytical methods are recommended for purity assessment of intermediates and final products?
High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) are standard for purity evaluation. For example, Muszalska et al. validated methods for pyridopyrrolodione derivatives using C18 columns and methanol-water mobile phases, achieving resolutions >95% .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during piperazine coupling?
Piperazine alkylation often competes with overalkylation or ring-opening. Using polar aprotic solvents (e.g., DMF) at 60–80°C with a 1:1.2 molar ratio of pyrimidine to piperazine reduces side reactions. For example, refluxing in dichloromethane with trifluoroacetic acid (TFA) as a catalyst improved yields of N-substituted piperazines by 20–30% .
Q. How do computational models aid in predicting the compound’s pharmacokinetic properties?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing solubility and metabolic stability. Molecular docking studies with targets like Topoisomerase I (Top1) can predict binding affinities, as seen in nitro-substituted pyrazolo[1,5-a]pyrimidines .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Hydrolysis kinetics studies in buffered solutions (pH 1–13) at 37°C identify degradation pathways. For instance, methoxy-substituted pyrrolodiones degrade via nucleophilic attack at the carbonyl group under alkaline conditions (pH >10), requiring stabilization with lyoprotectants like sucrose .
Methodological Challenges and Solutions
Q. How can regioselectivity issues during pyrazolo[1,5-a]pyrazine functionalization be addressed?
Electrophilic substitution at position 7 is favored due to electron-rich aromatic systems. For example, nitration with fuming HNO₃ at 0°C selectively modifies position 7, while Vilsmeier-Haack formylation targets position 4 .
Q. What precautions are necessary for handling hygroscopic intermediates in this synthesis?
Strict inert-atmosphere techniques (argon/glovebox) and desiccants (molecular sieves) prevent hydration. For example, silyl-protected intermediates in were stored under vacuum to avoid decomposition .
Critical Considerations for Experimental Design
- Solvent Selection : Use chlorinated solvents (e.g., CH₂Cl₂) for moisture-sensitive reactions to avoid side reactions .
- Catalyst Optimization : TFA or p-toluenesulfonic acid (PTSA) enhances piperazine coupling efficiency .
- Scale-Up Challenges : Column chromatography with chloroform:methanol (3:1) gradients resolves polar byproducts in gram-scale syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
